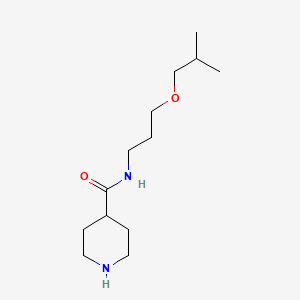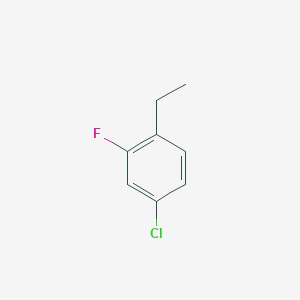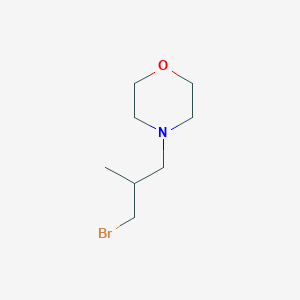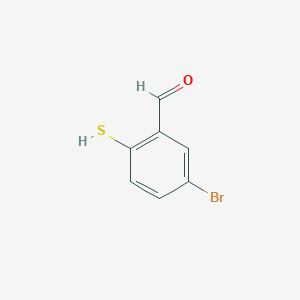
5-Bromo-2-mercaptobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-mercaptobenzaldehyde: is an organic compound with the molecular formula C7H5BrOS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a thiol group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-mercaptobenzaldehyde typically involves the bromination of 2-mercaptobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-bromo-2-sulfonylbenzaldehyde.
Reduction: Formation of 5-bromo-2-mercaptobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-mercaptobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes for bioimaging applications .
Medicine: It has been investigated for its role in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-mercaptobenzaldehyde involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The aldehyde group can also participate in Schiff base formation with amine groups in biomolecules, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a thiol group.
5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a thiol group.
5-Bromo-2-nitrobenzaldehyde: Similar structure but with a nitro group instead of a thiol group
Uniqueness: 5-Bromo-2-mercaptobenzaldehyde is unique due to the presence of both a bromine atom and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H5BrOS |
|---|---|
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
5-bromo-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5BrOS/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H |
Clé InChI |
MDPXRAGTVDFRMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
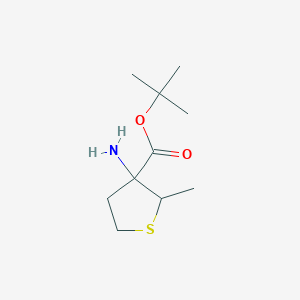



![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
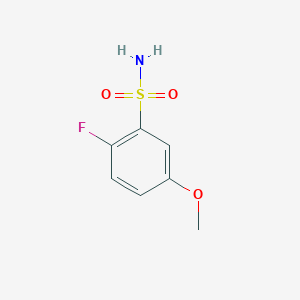
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
